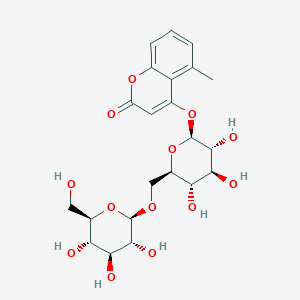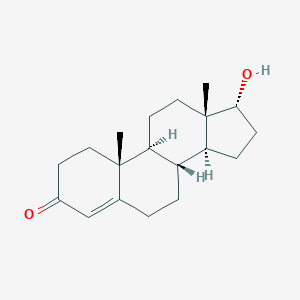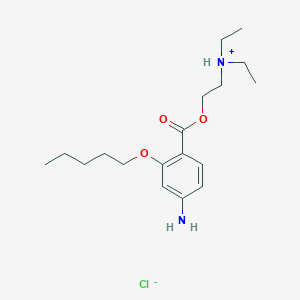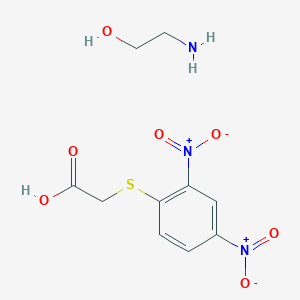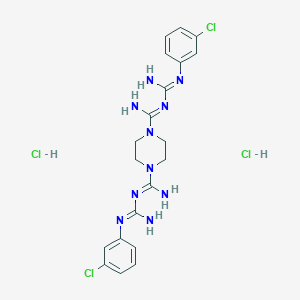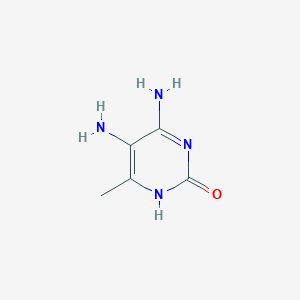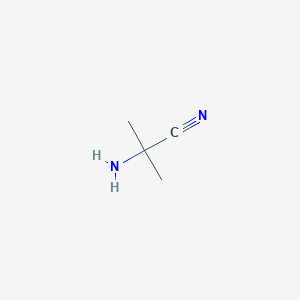![molecular formula C12H11NO5S B028594 4-[(4-Aminophenyl)sulfonyl]phloroglucinol CAS No. 105456-65-3](/img/structure/B28594.png)
4-[(4-Aminophenyl)sulfonyl]phloroglucinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is an organic compound with the molecular formula C12H11NO5S. This compound is characterized by a benzene ring substituted with three hydroxyl groups and a sulfonyl group attached to an aminophenyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- typically involves the sulfonation of 1,3,5-benzenetriol followed by the introduction of the aminophenyl group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and subsequent reactions with amines under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted benzenetriol derivatives.
Applications De Recherche Scientifique
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can also interact with nucleophilic sites in biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetriol: Lacks the sulfonyl and aminophenyl groups, making it less reactive in certain chemical reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains three aminophenyl groups, offering different reactivity and applications.
Uniqueness
1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]- is unique due to the presence of both hydroxyl and sulfonyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
105456-65-3 |
|---|---|
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
2-(4-aminophenyl)sulfonylbenzene-1,3,5-triol |
InChI |
InChI=1S/C12H11NO5S/c13-7-1-3-9(4-2-7)19(17,18)12-10(15)5-8(14)6-11(12)16/h1-6,14-16H,13H2 |
Clé InChI |
BKWSGDNBDWFBSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


